N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Catalog No.
S3049168
CAS No.
333454-33-4
M.F
C16H17NO5S
M. Wt
335.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]gl...

CAS Number

333454-33-4

Product Name

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

IUPAC Name

2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid

Molecular Formula

C16H17NO5S

Molecular Weight

335.37

InChI

InChI=1S/C16H17NO5S/c1-12-6-8-15(9-7-12)23(20,21)17(11-16(18)19)13-4-3-5-14(10-13)22-2/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

ZKKDTTJJKCDQEZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)OC

solubility

not available

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is an organic compound classified as a sulfonyl glycine derivative. Its molecular formula is C16H17NO5SC_{16}H_{17}NO_{5}S and it is characterized by the presence of a methoxy group attached to one phenyl ring and a sulfonyl group linked to another phenyl ring. This unique structure confers distinct chemical properties that make it an interesting subject for various scientific studies .

There is no scientific research available on the mechanism of action of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.

  • The aromatic groups might have low water solubility, potentially affecting their absorption and excretion from the body.
  • The sulfonyl group can be irritating to the skin and eyes.

Here's what we can find:

  • Chemical Suppliers: N-(3-MPSG) can be obtained from chemical suppliers like Combi-Blocks []. They provide basic information like CAS number and molecular formula, but no details on its applications.

Future Research Potential:

The structure of N-(3-MPSG) suggests some potential areas for future research:

  • Amino Acid Derivative: Since it contains a glycine backbone, it could be investigated as a novel glycine derivative with potential biological activity.
  • Functional Groups: The presence of the methoxy and methyl sulfonyl groups might provide interesting properties for applications in medicinal chemistry or materials science. However, further research is needed to explore these possibilities.
, including:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in N-(3-hydroxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.
  • Reduction: The sulfonyl group can be reduced to a sulfide, yielding N-(3-methoxyphenyl)-N-[(4-methylphenyl)thio]glycine.
  • Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives depending on the reagents used.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Substitution reactions may involve halogenating agents or nitrating agents under controlled conditions.

Research indicates that N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine exhibits potential biological activities. It has been studied for its ability to inhibit certain enzymes and bind to specific receptors, which may modulate their activity. This compound has shown promise in therapeutic applications, particularly in anti-inflammatory and analgesic contexts.

The synthesis of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

  • Starting Materials: The synthesis begins with 3-methoxyaniline and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions: The reaction is conducted in the presence of a base such as triethylamine or sodium hydroxide, facilitating nucleophilic substitution.
  • Procedure: 3-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in a solvent like dichloromethane or acetonitrile, with stirring at room temperature or slightly elevated temperatures until completion.
  • Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.

N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine has various applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: It is studied for its interactions with biological macromolecules, contributing to understanding enzyme mechanisms and receptor functions.
  • Medicine: Investigated for its therapeutic properties, particularly in treating inflammatory conditions and pain management.
  • Industry: Utilized in developing specialty chemicals and materials due to its unique chemical properties.

The mechanism of action of N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves interactions with specific molecular targets. The methoxy and sulfonyl groups are crucial for binding to enzymes or receptors, impacting their activity. Research into these interactions continues to shed light on its potential therapeutic uses and biological significance.

Several compounds share structural similarities with N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, each with unique characteristics:

Compound NameCAS NumberKey Features
N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine432004-28-9Has a methoxy group at the 2-position on the phenyl ring.
N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine93009-67-7Contains an ethoxy group instead of methoxy.
N-(4-Methoxyphenyl)-N-[(3-nitrophenyl)sulfonyl]glycine ethyl ester180631-82-7Features a nitro group on the phenolic ring.

These compounds exhibit varying biological activities and chemical properties based on their functional groups' positioning and nature. The unique combination of methoxy and sulfonyl groups in N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine contributes to its distinct reactivity and potential applications in research and industry.

XLogP3

2.6

Dates

Last modified: 08-18-2023

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